Propylene glycol dinitrate

Description

Properties

IUPAC Name |

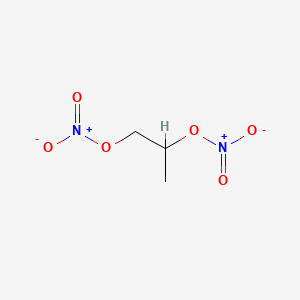

1-nitrooxypropan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXCGTLGGVDWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CNO2OHCHNO2OH, Array, C3H6N2O6 | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027627 | |

| Record name | Propylene dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.] | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol dinitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/470 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

121 °C (decomposes) | |

| Record name | 1,2-PROPANEDIOL DINITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1% | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPANEDIOL DINITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23 | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/470 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.73 | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol dinitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-PROPANEDIOL DINITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/470 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Red-orange liquid | |

CAS No. |

6423-43-4 | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6423-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene dinitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene Glycol Dinitrate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propylene-glycol-dinitrate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,2-Propanediol, 1,2-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diyl dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BY6T6Y8D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-PROPANEDIOL DINITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/470 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Propanediol, dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TY602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

18 °F (NIOSH, 2023), 18 °F | |

| Record name | PROPYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/470 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Discovery and Development of Propylene Glycol Dinitrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dinitrate (PGDN), a potent vasodilator and energetic material, has a history rooted in the mid-19th-century exploration of nitrate (B79036) esters, yet its most significant application emerged a century later. This technical guide provides an in-depth exploration of the discovery, synthesis, and core properties of PGDN. It details the historical context of its development, focusing on its pivotal role as the primary energetic component of Otto Fuel II. This document furnishes detailed experimental protocols for its synthesis, summarizes key quantitative data, and presents diagrams of its mechanism of action and synthesis workflows.

A History Etched in Propellants and Pharmacology

The journey of propylene glycol dinitrate is intertwined with the broader history of organic nitrate esters, a class of compounds recognized for both their explosive power and their physiological effects. While the precise date and individual credited with the first synthesis of PGDN remain obscure in the historical record, the foundational chemistry of nitrating polyhydric alcohols was established in the mid-19th century. A pivotal moment in this era was the synthesis of nitroglycerin by Ascanio Sobrero in 1847, which laid the groundwork for the development of other nitrate esters.

It was not until the mid-20th century that PGDN gained significant prominence. Its development was intrinsically linked to the creation of Otto Fuel II, a revolutionary monopropellant for torpedoes, by Dr. Otto Reitlinger in the mid-1960s for the United States Navy.[1][2] PGDN constitutes approximately 76% of Otto Fuel II, serving as the primary energetic component.[1] This application spurred extensive research into its synthesis, properties, and handling.

Beyond its military applications, the vasodilatory properties of PGDN, shared with other organic nitrates, have been recognized.[2] These compounds have been utilized in medicine for the treatment of angina pectoris since the 19th century, and PGDN exhibits a similar mechanism of action.[2]

Physicochemical and Explosive Properties

Propylene glycol dinitrate is a colorless to yellowish, oily liquid with a characteristic disagreeable odor.[3] It is structurally similar to nitroglycerin but with one fewer nitrate group. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₆N₂O₆ | [4] |

| Molar Mass | 166.09 g/mol | [4] |

| Density | 1.37 g/cm³ at 20 °C | [3] |

| Melting Point | -30 °C | [3] |

| Boiling Point | Decomposes at 121 °C | [5] |

| Vapor Pressure | 0.07 mmHg at 22 °C | [4] |

| Solubility in Water | 7.97 g/L at 24.85 °C | [3] |

| Detonation Velocity | 6,900 m/s | [4] |

Synthesis of Propylene Glycol Dinitrate: Experimental Protocols

Two primary methods for the synthesis of PGDN are detailed below: the traditional mixed-acid nitration and a more contemporary "green" synthesis approach.

Mixed-Acid Nitration of Propylene Glycol

This is the most common and historically significant method for producing PGDN. It involves the esterification of propylene glycol with a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the reaction towards the formation of the dinitrate ester.

Experimental Workflow:

Caption: Workflow for the mixed-acid synthesis of PGDN.

Detailed Protocol:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a specific molar ratio of concentrated sulfuric acid (98%) to concentrated nitric acid (70%), ensuring the temperature is maintained below 10 °C.

-

Nitration: While vigorously stirring the cooled nitrating mixture, slowly add propylene glycol dropwise. The rate of addition must be carefully controlled to maintain the reaction temperature between 10-20 °C.

-

Quenching and Separation: After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) while maintaining the low temperature. Pour the reaction mixture over crushed ice. The PGDN will separate as an oily layer.

-

Washing: Carefully separate the PGDN layer. Wash it sequentially with cold water, a dilute sodium carbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.

-

Drying: Dry the washed PGDN over an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride.

-

Purification (Optional): For higher purity, the PGDN can be further purified by vacuum distillation, although this is a hazardous procedure due to the thermal instability of the compound.

Safety Precautions: This synthesis involves highly corrosive and reactive materials and produces a shock-sensitive explosive. It must be conducted in a blast-proof fume hood with appropriate personal protective equipment, including a face shield, and behind a blast shield. The temperature must be strictly controlled to prevent a runaway reaction.

Green Synthesis using Dinitrogen Pentoxide

This method offers a cleaner alternative to the mixed-acid synthesis, avoiding the use of sulfuric acid and producing a higher yield with near-perfect selectivity.

Experimental Workflow:

Caption: Workflow for the green synthesis of PGDN using N₂O₅.

Detailed Protocol:

-

Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide (N₂O₅) in a suitable organic solvent, such as dichloromethane, at a specific concentration.

-

Reaction: Cool the N₂O₅ solution to a controlled temperature (e.g., 10-15 °C). Slowly add a solution of propylene oxide in the same solvent to the N₂O₅ solution with stirring.

-

Work-up: After the addition is complete, allow the reaction to proceed for a short duration. Then, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted N₂O₅ and nitric acid.

-

Isolation: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the PGDN product.[6]

Mechanism of Action: Vasodilation

The pharmacological effects of PGDN are primarily due to its action as a vasodilator, a property it shares with other organic nitrates like nitroglycerin. The underlying mechanism involves the release of nitric oxide (NO) and the subsequent activation of the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Signaling Pathway:

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propylene Glycol Dinitrate (PGDN) for Research [benchchem.com]

- 4. Propylene glycol dinitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. Propylene glycol dinitrate - Wikipedia [en.wikipedia.org]

- 6. CN101428772B - Separation purification method for green nitrating agent nitrogen pentoxide - Google Patents [patents.google.com]

Early Research on the Properties of Propylene Glycol Dinitrate (PGDN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the properties of Propylene (B89431) Glycol Dinitrate (PGDN). It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the early scientific investigations into PGDN's physicochemical characteristics, toxicological profile, and metabolic fate. This document summarizes key quantitative data in structured tables, details experimental protocols from seminal studies, and provides visualizations of metabolic pathways and experimental workflows.

Physicochemical Properties of PGDN

Early research established PGDN as a colorless, oily liquid with a distinct, disagreeable odor.[1][2] It is slightly soluble in water and its instability necessitates the use of stabilizers like 2-nitrodiphenylamine (B16788) and desensitizers such as di-n-butyl sebacate, particularly in formulations like Otto Fuel II.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂O₆ | [5] |

| Molecular Weight | 166.09 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Disagreeable | [1][2] |

| Melting Point | -27.7 °C to -30 °C | [6][7] |

| Boiling Point | Decomposes below boiling point | [6] |

| Density | 1.232 g/cm³ (at 20 °C) | [6][7] |

| Vapor Pressure | 0.07 mmHg (at 22 °C) | [5][7] |

| Water Solubility | 0.797 g/100 ml (at 25 °C) | [5][7] |

Toxicological Profile: Acute Toxicity

Early toxicological studies focused on determining the acute lethal doses (LD50) of PGDN across various animal models and routes of administration. These studies revealed that PGDN's toxicity is comparable to that of ethylene (B1197577) glycol dinitrate (EGDN).[8] The primary mechanism of acute toxicity at high doses is methemoglobinemia, leading to anoxia.[8]

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 250 - 1190 | [8] |

| Rat | Intraperitoneal (IP) | 930 | [7] |

| Mouse | Intraperitoneal (IP) | > EGDN/PGDN (comparative) | [8] |

| Cat | Subcutaneous (SC) | 200 - 300 | [8] |

Metabolism and Pharmacokinetics

Pioneering work by Clark and Litchfield in 1969 elucidated the metabolic pathway of PGDN in rats.[3] Their research demonstrated that PGDN is rapidly metabolized, primarily in the liver and red blood cells.[3] The metabolic process involves the sequential removal of nitrate (B79036) groups, leading to the formation of mononitrates and, ultimately, inorganic nitrate, which is excreted in the urine.[1][3]

In Vivo Metabolism in Rats

Subcutaneous administration of PGDN to rats showed that the parent compound peaked in the blood within 30 minutes and was undetectable after 8-12 hours.[3] The primary metabolites identified were propylene glycol 2-mononitrate and inorganic nitrate.[3] Approximately 56% of the administered dose was excreted as inorganic nitrate in the urine within 24 hours.[3]

In Vitro Metabolism in Rat Blood

Incubation of PGDN with rat blood demonstrated a rapid breakdown, with 50% metabolized in the first hour and 50% of the remainder in the second hour.[3] The main products after 3 hours were propylene glycol 2-mononitrate and inorganic nitrate, with smaller quantities of propylene glycol 1-mononitrate and inorganic nitrite (B80452) also present.[3]

Metabolic Pathway of PGDN

The following diagram illustrates the proposed metabolic pathway of PGDN based on early research.

Experimental Protocols

The following sections detail the methodologies employed in key early studies on PGDN.

Clark and Litchfield (1969): Metabolism Studies in Rats

This study was fundamental in understanding the metabolic fate of PGDN.

-

Animals: Alderley Park rats.[3]

-

Administration: A single subcutaneous injection of PGDN at a dose of 65 mg/kg.[3]

-

Sample Collection: Blood samples were collected at various time points post-injection. Urine was collected over a 24-hour period.[3]

-

Analysis: PGDN, its mononitrate metabolites, inorganic nitrite, and inorganic nitrate were measured in blood and urine samples. The specific analytical techniques were not detailed in the available summaries but likely involved colorimetric and chromatographic methods common at the time.[3]

-

Sample: Freshly drawn rat blood.[3]

-

Incubation: PGDN was added to the blood at a concentration of 50 µg/mL and incubated.[3]

-

Time Points: Aliquots were taken at 1, 2, and 3 hours for analysis.[3]

-

Analysis: The concentrations of PGDN and its metabolites were determined at each time point to establish the rate and products of metabolism.[3]

Stewart et al. (1974): Human Exposure Studies

This study provided crucial data on the effects of inhaled PGDN in humans.

-

Subjects: Healthy male volunteers.[3]

-

Exposure: Subjects were exposed to varying concentrations of PGDN vapor (0.03, 0.1, 0.2, 0.35, 0.5, and 1.5 ppm) for durations ranging from 1 to 8 hours in a controlled environmental chamber.[1][3] The PGDN vapor was generated from Otto Fuel II.[3]

-

Blinding: The study was conducted in a double-blind manner where detectable by odor.[4]

-

Monitoring: A range of physiological and performance parameters were monitored before, during, and after exposure.

-

Subjective Symptoms: Headaches, dizziness, nasal congestion, and eye irritation were recorded.[1][3]

-

Cardiovascular Effects: Blood pressure and heart rate were monitored.[9]

-

Central Nervous System Effects: Visual evoked response (VER) and balance were assessed.[1]

-

Hematology: Blood samples were analyzed for methemoglobin levels.[9]

Conclusion

The early research on Propylene Glycol Dinitrate laid a critical foundation for understanding its properties and potential health effects. The work of pioneers like Clark, Litchfield, and Stewart provided essential data on its physicochemical nature, acute toxicity, metabolic pathways, and effects in humans. This technical guide serves as a consolidated resource for contemporary researchers, offering a detailed look into the seminal studies that continue to inform our understanding of PGDN. The methodologies and findings from this early era remain relevant for the ongoing assessment of the safety and potential therapeutic applications of organic nitrates.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Toxicity of propylene glycol 1,2-dinitrate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propylene Glycol Dinitrate - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Propylene Glycol Dinitrate: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Propylene glycol dinitrate | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propylene glycol dinitrate - Wikipedia [en.wikipedia.org]

- 7. Propylene glycol dinitrate - Sciencemadness Wiki [sciencemadness.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Experimental human exposure to propylene glycol dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Chemistry of Aliphatic Nitrate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry of aliphatic nitrate (B79036) esters. These compounds are of significant interest due to their diverse applications, ranging from energetic materials to vasodilators in pharmaceuticals. This guide covers their synthesis, decomposition, key reactions, and spectroscopic characterization, with a focus on providing quantitative data and detailed experimental methodologies.

Synthesis of Aliphatic Nitrate Esters

Aliphatic nitrate esters are most commonly synthesized by the esterification of an alcohol with nitric acid, typically in the presence of a strong dehydrating agent like sulfuric acid.[1] This process, known as O-nitration, involves the formation of the highly electrophilic nitronium ion (NO₂⁺).

A general reaction for the synthesis of an aliphatic nitrate ester is:

R-OH + HNO₃ (in H₂SO₄) → R-ONO₂ + H₂O[2]

Alternative methods have been developed to achieve nitration under milder conditions or with improved safety profiles. These include the use of dinitrogen pentoxide (N₂O₅) or a combination of trichloroisocyanuric acid and triphenylphosphine (B44618) with a nitrate salt.[3][4] For industrial-scale production, continuous flow chemistry is emerging as a safer alternative to traditional batch processes, especially for highly exothermic nitration reactions.[5]

Experimental Protocols

Synthesis of Pentaerythritol (B129877) Tetranitrate (PETN) [6][7][8][9]

-

Materials: Pentaerythritol, concentrated nitric acid (98%), concentrated sulfuric acid (98%), ice, distilled water, sodium bicarbonate solution, acetone.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask submerged in an ice bath. Maintain the temperature below 10°C.

-

Slowly add finely powdered pentaerythritol to the stirred nitrating mixture in small portions, ensuring the temperature does not exceed 15-20°C.

-

After the addition is complete, continue stirring for 30-60 minutes while maintaining the low temperature.

-

Carefully pour the reaction mixture into a large volume of crushed ice and water to precipitate the PETN.

-

Filter the crude PETN and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

Further neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.

-

Purify the PETN by recrystallization from hot acetone.

-

Dry the purified PETN crystals in a vacuum desiccator at a temperature not exceeding 50°C.

-

Synthesis of Nitroglycerin (1,2,3-Propanetriol Trinitrate) [1][5][10][11][12]

-

Warning: The synthesis of nitroglycerin is extremely hazardous and should only be attempted by trained professionals in a properly equipped laboratory.

-

Materials: Glycerol (B35011), concentrated nitric acid (fuming), concentrated sulfuric acid, ice, sodium bicarbonate solution, dichloromethane (B109758) (for extraction).

-

Procedure:

-

Prepare a nitrating mixture of concentrated sulfuric and nitric acids in a flask cooled in an ice-salt bath to below 0°C.

-

Slowly add glycerol dropwise to the vigorously stirred nitrating mixture, maintaining the temperature below 10°C. Exceeding this temperature can lead to a runaway reaction and detonation.

-

After the addition is complete, allow the mixture to react for another 10-15 minutes.

-

Slowly and carefully pour the reaction mixture into a large volume of ice water. The nitroglycerin will separate as a dense, oily layer.

-

Separate the nitroglycerin layer and wash it multiple times with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acid.

-

The purified nitroglycerin can be carefully separated.

-

Decomposition of Aliphatic Nitrate Esters

The thermal decomposition of aliphatic nitrate esters is a critical aspect of their chemistry, particularly for their application as energetic materials. The initial and rate-determining step is typically the homolytic cleavage of the weak O-NO₂ bond, which has a bond dissociation energy of approximately 155 kJ/mol.[13][14] This cleavage results in the formation of an alkoxy radical and nitrogen dioxide (NO₂).

R-O-NO₂ → R-O• + •NO₂

The subsequent reactions of these radical species lead to the formation of a variety of gaseous products, including N₂, CO₂, CO, H₂O, and formaldehyde.[2][15] The exact composition of the decomposition products depends on the structure of the nitrate ester and the conditions of decomposition.

Quantitative Data on Thermal Decomposition

| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Ethylene Glycol Dinitrate (EGDN) | ~170-230 (DSC) | 123.46 - 148.04 | - | [8][10] |

| Propylene Glycol Dinitrate (PGDN) | ~170-230 (DSC) | - | - | [5][6] |

| Triethylene Glycol Dinitrate (TEGDN) | Onset ~191-222 | 106.54 - 216.4 | 10⁹.¹⁷ - 10²⁰.⁵¹ | [16] |

Key Reactions of Aliphatic Nitrate Esters

Hydrolysis

Aliphatic nitrate esters can undergo hydrolysis under both acidic and basic conditions to yield the parent alcohol and nitric acid or a nitrate salt.

Acid-Catalyzed Hydrolysis:

R-ONO₂ + H₂O (H⁺ catalyst) ⇌ R-OH + HNO₃

The mechanism involves protonation of the nitrate ester oxygen, followed by nucleophilic attack by water.[17]

Alkaline Hydrolysis:

R-ONO₂ + OH⁻ → R-OH + NO₃⁻

Alkaline hydrolysis is generally a second-order reaction, first order in both the nitrate ester and the hydroxide (B78521) ion.[2][18] The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrogen or the α-carbon of the alkyl group.[2]

Quantitative Data on Hydrolysis

| Compound Class | Condition | Rate Constant (k) | Reference |

| Carboxylic Acid Esters (for comparison) | Alkaline (25°C) | Varies widely with structure | [1][3] |

| Aliphatic Nitrate Esters | Alkaline (30°C and 60°C) | Varies with structure and substitution | [2] |

Enzymatic Denitration

In biological systems, aliphatic nitrate esters are metabolized by enzymes, a process crucial for their vasodilatory effects. Glutathione (B108866) S-transferases (GSTs) are key enzymes in this process.[16][19][20] The mechanism involves the nucleophilic attack of the thiol group of glutathione (GSH) on the nitrogen atom of the nitrate ester, leading to the formation of an unstable S-nitrosoglutathione intermediate, which then releases nitric oxide (NO) or a related species.[19][20]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of aliphatic nitrate esters.

Infrared (IR) Spectroscopy

The most characteristic IR absorption bands for aliphatic nitrate esters are the asymmetric and symmetric stretching vibrations of the -ONO₂ group.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| -O-NO₂ (asymmetric stretch) | 1660 - 1625 | Strong |

| -O-NO₂ (symmetric stretch) | 1285 - 1270 | Strong |

| C-O Stretch | 1000 - 830 | Strong |

Source: General IR absorption tables.[15][21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Protons on the carbon atom attached to the nitrate ester group (-CH-ONO₂) are deshielded and typically resonate in the range of δ 4.5-5.5 ppm.

¹³C NMR: The carbon atom attached to the nitrate ester group is also deshielded and its chemical shift is influenced by the surrounding molecular structure.

| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |

| R-C H₂-ONO₂ | 65 - 80 |

| R₂-C H-ONO₂ | 70 - 90 |

Source: General ¹³C NMR chemical shift tables.[25][26][27][28][29]

Bond Dissociation Energies

The O-NO₂ bond is generally the weakest bond in an aliphatic nitrate ester, and its bond dissociation energy (BDE) is a key indicator of the compound's thermal stability.

| Bond | Compound Type | Bond Dissociation Energy (kJ/mol) | Reference |

| O-NO₂ | Primary Aliphatic Nitrate Ester | ~155 - 167 | [13][14] |

| O-NO₂ | Secondary Aliphatic Nitrate Ester | ~160 - 170 | [30] |

| C-O | Aliphatic Ether (for comparison) | ~358 | [31] |

Note: BDE values can vary depending on the specific molecular structure and the method of determination (experimental or computational).[32]

Visualizations

Signaling Pathway of Aliphatic Nitrate Esters as Vasodilators

Caption: Nitric oxide signaling pathway initiated by an aliphatic nitrate ester.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of an aliphatic nitrate ester.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. Ethylene glycol dinitrate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. espublisher.com [espublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nitt.edu [nitt.edu]

- 18. pjps.pk [pjps.pk]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. IR Absorption Table [webspectra.chem.ucla.edu]

- 25. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 30. benchchem.com [benchchem.com]

- 31. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 32. Bond dissociation energy - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectroscopic Data Analysis of Propylene Glycol Dinitrate (PGDN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dinitrate (PGDN) is an organic nitrate (B79036) with significant applications as a high-energy plasticizer in propellants and explosives, and it is a compound of interest in toxicology and drug development due to its vasodilatory properties.[1] A thorough understanding of its molecular structure and behavior is paramount for its safe handling, quality control, and the development of novel applications. Spectroscopic techniques are indispensable tools for the elucidation of PGDN's chemical identity and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of PGDN, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by presenting key spectral data in a structured format, detailing experimental protocols, and illustrating relevant analytical workflows and metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like PGDN. It provides both the retention time for chromatographic separation and the mass spectrum for molecular identification.

Data Presentation: Mass Spectrometry

The electron ionization (EI) mass spectrum of PGDN is characterized by a series of specific fragment ions. The molecular ion peak is often weak or absent due to the energetic nature of the molecule.

| m/z (Daltons) | Proposed Fragment Ion | Relative Intensity |

| 76 | [C3H6NO2]+ | High |

| 46 | [NO2]+ | High |

| 30 | [NO]+ | High |

Table 1: Key Mass Fragments of Propylene Glycol Dinitrate (PGDN) from GC-MS Analysis.

Experimental Protocol: GC-MS

The following protocol outlines a typical GC-MS method for the analysis of PGDN.[2]

Sample Preparation:

-

Dissolve a small amount of the PGDN sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.[2][3]

-

The concentration should be adjusted to be within the linear range of the detector.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 series or equivalent.

-

Mass Spectrometer: Agilent 5973 network mass spectrometer or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for the separation of PGDN.

-

Carrier Gas: Helium at a constant flow rate.

GC Conditions:

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Injector Temperature: 180-250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 200-250 °C.

-

Final hold: 2-5 minutes.

-

-

Transfer Line Temperature: 250-280 °C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 30-300 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of PGDN is dominated by strong absorptions from the nitrate ester groups.

Data Presentation: Infrared Spectroscopy

The following table summarizes the characteristic infrared absorption bands for PGDN.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2990 - 2850 | C-H stretching | Medium |

| ~1650 | O-NO₂ asymmetric stretching | Strong |

| ~1470 | C-H bending | Medium |

| ~1280 | O-NO₂ symmetric stretching | Strong |

| ~850 | O-N stretching | Strong |

Table 2: Characteristic Infrared Absorption Bands of Propylene Glycol Dinitrate (PGDN).

Experimental Protocol: FTIR Spectroscopy

A typical FTIR analysis of liquid PGDN can be performed using the following protocol.

Sample Preparation:

-

PGDN can be analyzed neat as a thin film between two infrared-transparent windows (e.g., NaCl or KBr plates).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid sample is placed directly on the ATR crystal.

Instrumentation:

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a DTGS or MCT detector.

-

Accessory: Transmission cell with NaCl or KBr windows, or an ATR accessory with a diamond or zinc selenide (B1212193) crystal.

Data Acquisition:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to sample analysis.

Raman Spectroscopy Analysis

Data Presentation: Raman Spectroscopy (Analogous Compounds)

The following table presents the expected Raman shifts for the key functional groups in PGDN, based on data from other organic nitrates.

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2990 - 2850 | C-H stretching | Medium |

| ~1650 | O-NO₂ asymmetric stretching | Weak |

| ~1280 | O-NO₂ symmetric stretching | Strong |

| ~850 | O-N stretching | Medium |

Table 3: Expected Raman Shifts for Propylene Glycol Dinitrate (PGDN) based on Analogous Nitrate Esters.

Experimental Protocol: Raman Spectroscopy

The following protocol describes a general method for acquiring the Raman spectrum of a liquid sample like PGDN.

Sample Preparation:

-

PGDN can be analyzed neat in a glass vial or NMR tube.

Instrumentation:

-

Raman Spectrometer: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Detector: A charge-coupled device (CCD) detector.

-

Objective: A microscope objective or a fiber optic probe for sample excitation and collection of the scattered light.

Data Acquisition:

-

Laser Power: The laser power should be kept low to avoid sample degradation or detonation.

-

Integration Time: 1-10 seconds per accumulation.

-

Number of Accumulations: 10-100 accumulations to improve the signal-to-noise ratio.

-

Spectral Range: 200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for PGDN is scarce in the literature, the expected chemical shifts can be predicted based on the analysis of similar nitrate esters. The electron-withdrawing nature of the nitrate groups will significantly deshield the adjacent protons and carbons.

Data Presentation: ¹H and ¹³C NMR Spectroscopy (Predicted)

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for PGDN. These are estimates based on the known effects of nitrate ester groups on neighboring nuclei.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~1.5 | Doublet | ~6 |

| CH₂ | ~4.5 - 5.0 | Multiplet | - |

| CH | ~5.0 - 5.5 | Multiplet | - |

Table 4: Predicted ¹H NMR Spectral Data for Propylene Glycol Dinitrate (PGDN).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~15 - 20 |

| CH₂ | ~70 - 75 |

| CH | ~75 - 80 |

Table 5: Predicted ¹³C NMR Spectral Data for Propylene Glycol Dinitrate (PGDN).

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid energetic material like PGDN is as follows.

Sample Preparation:

-

Dissolve 5-10 mg of PGDN in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Probe: A standard 5 mm broadband probe.

Data Acquisition (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

Data Acquisition (¹³C NMR):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a PGDN sample.

Metabolic Pathway of PGDN

The metabolic degradation of PGDN in biological systems primarily involves the sequential removal of the nitrate groups.[4][5]

Conclusion

The spectroscopic analysis of propylene glycol dinitrate is a multi-faceted process that relies on the complementary information provided by GC-MS, FTIR, Raman, and NMR techniques. While GC-MS and FTIR provide robust methods for identification and functional group analysis with well-established experimental protocols, the application of Raman and NMR spectroscopy to PGDN is less documented. The data and protocols presented in this guide, including analogical data for Raman and NMR, offer a solid foundation for researchers and professionals working with this energetic material. The provided workflows and pathway diagrams serve to contextualize the analytical process and its relevance in broader scientific and developmental applications. Further research to obtain and publish detailed experimental Raman and NMR spectra of PGDN would be a valuable contribution to the field.

References

- 1. Propylene glycol dinitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Propylene glycol dinitrate | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FIGURE 2-4, Proposed Metabolic Pathway for Propylene Glycol Dinitrate * - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of pure PGDN

An In-depth Technical Guide on the Core Physical and Chemical Properties of Pure Propylene (B89431) Glycol Dinitrate (PGDN)

Introduction

Propylene glycol dinitrate (PGDN), with the chemical formula C₃H₆N₂O₆, is an organic nitrate (B79036) ester of propylene glycol.[1] Structurally similar to nitroglycerin but with one less nitrate group, PGDN is a significant compound in the field of energetic materials and has historical use in medicine for treating angina pectoris.[1][2] It is the primary explosive component, constituting approximately 76%, of Otto Fuel II, a propellant used in torpedoes and other naval weapon systems.[3][4] Pure PGDN is a colorless, unstable liquid with a characteristic disagreeable odor.[1][3][5] Its high energy content, coupled with its sensitivity to shock and friction, necessitates careful handling and a thorough understanding of its properties for safe and effective application in research and development.[6][7] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and an examination of its metabolic fate and toxicological effects.

Physical Properties of PGDN

The physical characteristics of PGDN are critical for its handling, storage, and application. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂O₆ | [1] |

| Molar Mass | 166.089 g·mol⁻¹ | [1][7] |

| Appearance | Colorless liquid | [1][5][7] |

| Odor | Disagreeable | [1][5][8] |

| Density | 1.232 g/cm³ (at 20 °C) | [1][7] |

| 1.37 g/cm³ (at 20°C) | [5][8][9] | |

| Melting Point | -27.7 °C (−17.9 °F; 245.5 K) | [1][7] |

| -30 °C | [5][8][9] | |

| Boiling Point | Decomposes at 121 °C (250 °F; 394 K) | [1][6][7] |

| Solubility in Water | 0.1% (at 20 °C) | [1][8] |

| 7.97 g/L (at 24.85 °C) | [5][8][9] | |

| Vapor Pressure | 0.07 mmHg (at 22 °C) | [1][7] |

| 2.54 Pa (at ambient temperature) | [10] | |

| Odor Threshold | 0.18 to 0.23 ppm | [3] |

Chemical Properties of PGDN

PGDN is a highly energetic and reactive compound. Its chemical behavior is dominated by the two nitrate ester groups, which impart its explosive properties.

| Property | Description | Reference |

| Stability | Unstable as a pure compound.[3] Sensitive to shock, friction, and heat.[6][7] | [3][6][7] |

| Decomposition | Decomposes at 121 °C, below its boiling point.[1][6] Thermal decomposition occurs between 170-230 °C, depending on the heating rate.[10] | [1][6][10] |

| Combustion | Burns with a clean flame, producing carbon monoxide, water vapor, and nitrogen gas (C₃H₆(ONO₂)₂ → 3CO + 3H₂O + N₂).[1][7] Heating may lead to violent combustion or explosion.[8][9] | [1][7][8][9] |

| Explosive Properties | It is a shock-sensitive explosive.[1] The detonation velocity is 6900 m/s at a density of 1.37 g/cm³.[7] | [1][7] |

| Reactivity | Acts as a strong oxidizing agent.[8][9] It can react vigorously and potentially explosively with reducing agents, including hydrides, sulfides, and nitrides, as well as with many combustible materials.[8][9] Violent reactions can occur with aluminum, cyanides, esters, and other substances.[8][9] It also reacts with acids and alkalis.[8] | [8][9] |

Experimental Protocols

Synthesis of Propylene Glycol Dinitrate

A common laboratory-scale synthesis of PGDN involves the nitration of propylene glycol using a mixture of concentrated nitric and sulfuric acids.[2][7]

Methodology:

-

Prepare a nitrating mixture by combining 16 mL of 96% sulfuric acid and 14 mL of 90% nitric acid in a beaker.[2]

-

Cool the acid mixture to 10 °C in a salt-ice bath.[2]

-

Slowly add 9.6 mL of propylene glycol dropwise to the cooled acid mixture while stirring continuously.[2]

-

Maintain the reaction temperature between 10-15 °C throughout the addition, which should take approximately 30 minutes.[2]

-

If red fumes are observed or the temperature exceeds 20 °C, the reaction should be immediately quenched by pouring the contents into a large volume of cold water.[2]

-

After the addition is complete, allow the mixture to stand for a short period before separating the PGDN layer.

-

The crude PGDN is then washed sequentially with water, a sodium bicarbonate solution, and again with water to neutralize and remove residual acids.

-

The final product should be dried using a suitable drying agent.

Another approach involves a greener synthesis using dinitrogen pentoxide (N₂O₅) as the nitrating agent in an organic solvent like dichloromethane, which can yield PGDN at around 96.3% with high selectivity.[11]

Determination of Thermal Decomposition

The thermal stability and decomposition kinetics of PGDN can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry-Mass Spectrometry (TG/MS).[10][12]

Methodology (DSC):

-

A small sample of PGDN is placed in an aluminum pan.

-

The sample is heated in the DSC instrument at a constant heating rate (e.g., 1, 3, 5, and 8 °C/min) over a temperature range, for instance, from 50 °C to 280 °C.[12]

-

The heat flow to or from the sample is measured as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting thermogram as the intersection point of the baseline and the tangent of the exothermic decomposition peak.[12] The heat of decomposition can also be calculated from the peak area.[10]

Purity Assessment

The purity of synthesized PGDN can be assessed using Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier Transform Infrared Spectroscopy (FTIR).[10][12]

Methodology (GC/MS):

-

A diluted sample of PGDN is injected into the GC system.

-

The instrument parameters are set, for example: injection port temperature at 180 °C, initial oven temperature at 35 °C for 3 minutes, followed by a ramp up to 250 °C at a rate of 20 °C/min, and held for 5 minutes.[12]

-

Helium is used as the carrier gas.[10]

-

The separated components are detected by the mass spectrometer, which is operated in scan mode (e.g., 30-300 amu).[10][12]

-

The resulting chromatogram and mass spectra are analyzed to identify PGDN and any impurities.

Toxicology and Metabolism

PGDN is a systemic toxicant that can be absorbed through inhalation, skin contact, or ingestion.[1][5] Its toxic effects are primarily linked to its vasodilating properties and its ability to induce methemoglobinemia.[1][7][13]

Mechanism of Action and Metabolism: The toxicity of PGDN is related to its capacity to cause vasodilation, a property it shares with other organic nitrates used in medicine.[5] Overexposure can lead to the relaxation of vascular smooth muscle, resulting in a drop in blood pressure.[5] In the body, PGDN is rapidly and completely metabolized, primarily in the liver and red blood cells, and is excreted in the urine as inorganic nitrate within 24 hours.[3][4]

The metabolic breakdown of PGDN involves the sequential removal of the nitrate groups. In rats, after subcutaneous injection, PGDN is metabolized, with propylene glycol 2-mononitrate being a primary metabolite detected in the blood, which is further broken down to inorganic nitrate.[3][5] In vitro studies with rat blood have shown that about 50% of PGDN is metabolized within the first hour.[5]

dot

Caption: Metabolic pathway of Propylene Glycol Dinitrate (PGDN) in the body.

Experimental and Analytical Workflow

The characterization of PGDN involves a logical sequence of steps from its synthesis to the determination of its various properties and its safe handling.

dot

Caption: A logical workflow for the synthesis and characterization of PGDN.

Conclusion

Propylene glycol dinitrate is a potent energetic material with well-defined, albeit hazardous, physical and chemical properties. Its utility as a propellant is counterbalanced by its instability and toxicity, which necessitates strict adherence to safety protocols during its synthesis, handling, and use. The experimental methodologies outlined in this guide provide a framework for the systematic characterization of PGDN, which is essential for both fundamental research and applied development in the fields of energetic materials and pharmacology. A thorough understanding of its metabolic pathways is also crucial for assessing and mitigating the health risks associated with exposure.

References

- 1. Propylene glycol dinitrate - Wikipedia [en.wikipedia.org]

- 2. Synthesis of PGDN [a.osmarks.net]

- 3. Propylene Glycol Dinitrate - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Propylene Glycol Dinitrate: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Propylene glycol dinitrate | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propylene Glycol Dinitrate (PGDN) for Research [benchchem.com]

- 7. Propylene glycol dinitrate - Sciencemadness Wiki [sciencemadness.org]

- 8. PROPYLENE GLYCOL DINITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Green Synthesis of 1,2-Propylene Glycol Dinitrate | Semantic Scholar [semanticscholar.org]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Propylene Glycol Dinitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of propylene (B89431) glycol dinitrate (PGDN). It details the experimental methodologies used to study its decomposition, presents quantitative data from thermal analysis, and elucidates the proposed decomposition pathways. This document is intended to serve as a valuable resource for professionals working with or researching nitrate (B79036) esters.

Introduction

Propylene glycol dinitrate (PGDN) is a liquid nitrate ester with applications as a propellant and in some energetic formulations.[1][2] Understanding its thermal decomposition is crucial for safety, stability, and performance assessments. The decomposition of PGDN is an exothermic process that, upon heating, can proceed rapidly and potentially lead to an explosion.[3] The primary mechanism of its toxicity is also linked to its vasodilating properties, similar to other organic nitrates.[4][5]

Experimental Protocols